1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the formation of the triazole ring through a click chemistry approach . The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Sodium borohydride in methanol or ethanol is commonly employed.
Substitution: Halogenated solvents and bases like sodium hydroxide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The imidazole and triazole rings can coordinate with metal ions, influencing enzymatic activity and other biochemical pathways . The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-amine: Shares the imidazole ring but lacks the triazole moiety.
1H-1,2,3-triazole-4-amine: Contains the triazole ring but not the imidazole structure.
Uniqueness
1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both imidazole and triazole rings, which confer distinct chemical and biological properties
Biological Activity
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine, also known by its CAS number 1855778-58-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N6 with a molecular weight of 178.19 g/mol. The compound features a triazole ring fused with an imidazole moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing triazole and imidazole rings often exhibit notable antimicrobial properties. A study evaluating various derivatives of triazoles demonstrated that certain compounds showed moderate to significant activity against a range of microorganisms:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Moderate |
Escherichia coli | Significant |
Bacillus subtilis | Moderate |
Enterococcus faecalis | Moderate |
The presence of the imidazole group is believed to enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study assessed its effects on human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound induced apoptosis and cell cycle arrest in these cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 15 | Induction of apoptosis |
MCF7 | 20 | G0/G1 phase arrest |
The mechanism involves the activation of apoptotic pathways independent of p53 status, suggesting broad applicability against various tumor types .
Case Studies
Several case studies have highlighted the compound's biological activities:
- Study on Antimicrobial Efficacy : A comprehensive evaluation of various triazole derivatives found that those with the imidazole substitution exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The study reported a significant reduction in bacterial growth at concentrations as low as 10 µM .
- Anticancer Mechanism Exploration : In vitro studies on HCT116 cells revealed that treatment with the compound resulted in a marked increase in sub-G1 population in flow cytometry analysis, indicating apoptosis. This was corroborated by caspase activation assays which confirmed apoptotic cell death mechanisms .
Properties
Molecular Formula |
C7H10N6 |
---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
1-[(3-methylimidazol-4-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H10N6/c1-12-5-9-2-6(12)3-13-4-7(8)10-11-13/h2,4-5H,3,8H2,1H3 |
InChI Key |
SEPYUXWBBOHZNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1CN2C=C(N=N2)N |
Origin of Product |
United States |
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